Home > Products > Screening Compounds P124238 > 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid - 119238-52-7

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Catalog Number: EVT-3226130
CAS Number: 119238-52-7
Molecular Formula: C9H15NO3S
Molecular Weight: 217.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as captopril, is a modified dipeptide analog of L-proline. [] It is classified as an angiotensin-converting enzyme (ACE) inhibitor, known for its significant role in cardiovascular research. [, , ]

1,1'-{Disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]}bis-L-proline (Captopril Disulfide)

    Compound Description: Captopril disulfide is a dimer disulfide metabolite of captopril. [] It is formed by the oxidation of two captopril molecules, resulting in a disulfide bond linking their sulfhydryl groups. This compound is often studied in comparison to captopril to understand the impact of the disulfide bond on its structure, conformation, and biological activity.

    Relevance: Captopril disulfide is directly derived from and structurally related to 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid (captopril). The two compounds share the same core structure, except that captopril disulfide features a disulfide bond connecting two captopril molecules through their sulfhydryl groups. []

1-[(E)-2-(2-Methyl-4-Nitrophenyl)Diaz-1-enyl]Pyrrolidine-2-Carboxylic Acid (LY29)

    Compound Description: LY29 is a compound that has been investigated for its effects on ruminal protein metabolism. Studies have shown that LY29 can inhibit the degradation of protein to ammonia in rumen microorganisms, specifically targeting the high-activity ammonia-producing species Clostridium aminophilum and Clostridium sticklandii. []

    Relevance: LY29 shares a structural similarity with 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid (captopril) in the pyrrolidine-2-carboxylic acid moiety. This shared structural element suggests potential for similar biological activities or interactions, although their specific mechanisms of action may differ. []

(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid

    Compound Description: This compound is a broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs). It exhibits binding affinity to various iGluR subtypes, including AMPA, KA, and NMDA receptors, with a preference for GluK1 and GluK3. Its structure-activity relationship has been extensively studied, leading to the development of derivatives with modified pharmacological profiles. [, ]

    Relevance: This compound shares the pyrrolidine-2-carboxylic acid core structure with 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid (captopril). The presence of a 3-carboxyphenyl group instead of the 2-methyl-3-sulfanylpropanoyl group in captopril highlights the importance of the pyrrolidine-2-carboxylic acid moiety for potential biological activity, despite targeting different molecular targets. [, ]

(2S,4R)-1-(2-Aminoacetyl)-4-benzamido-pyrrolidine-2-carboxylic Acid (GAP-134)

    Compound Description: GAP-134 is a small dipeptide gap junction modifier. It has demonstrated the ability to improve cardiac conduction and reduce the duration and inducibility of atrial fibrillation and flutter in experimental models. Its mechanism of action involves enhancing gap junction coupling, which is crucial for maintaining normal electrical activity in the heart. []

    Relevance: Like 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid (captopril), GAP-134 contains a pyrrolidine-2-carboxylic acid moiety. While the rest of their structures differ significantly, highlighting their distinct pharmacological targets and activities, the shared core structure emphasizes the versatility of pyrrolidine-2-carboxylic acid as a building block in medicinal chemistry. []

Overview

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Captopril, is a pharmaceutical compound primarily recognized for its role as an angiotensin-converting enzyme inhibitor. It was the first drug of its kind to be developed for the treatment of hypertension and heart failure. Captopril was originally developed in the 1970s by researchers at Squibb and Sons Pharmaceuticals, based on the pioneering work of Nobel Laureate Professor John Vane, who explored the role of angiotensin in blood pressure regulation .

Source and Classification

Captopril is classified as a synthetic organic compound with the Chemical Abstracts Service number 119238-52-7. Its molecular formula is C9H15NO3S, indicating that it consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This compound belongs to the class of drugs known as antihypertensives and is specifically categorized under angiotensin-converting enzyme inhibitors .

Synthesis Analysis

The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of 2-methyl-3-sulfanylpropanoic acid and pyrrolidine-2-carboxylic acid.
  2. Coupling Agents: A coupling agent such as N,N'-dicyclohexylcarbodiimide is used along with a catalyst like 4-dimethylaminopyridine to facilitate the reaction.
  3. Reaction Steps:
    • Dissolve 2-methyl-3-sulfanylpropanoic acid and pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).
    • Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir at room temperature.
    • Filter off the byproduct (dicyclohexylurea) and concentrate the solution under reduced pressure.
    • Hydrolyze the intermediate product using a strong acid (e.g., hydrochloric acid) to yield Captopril.
    • Purify the final product through recrystallization or chromatography.
Molecular Structure Analysis

Captopril's molecular structure can be described as follows:

  • Molecular Formula: C9H15NO3S
  • Molecular Weight: 217.29 g/mol
  • The structural representation reveals a pyrrolidine ring attached to a propanoyl group with a sulfhydryl functional group, which is critical for its biological activity. The compound exhibits cis-trans isomerism due to the presence of double bonds within its structure .
Chemical Reactions Analysis

Captopril undergoes various chemical reactions, particularly degradation when exposed to air or in solution. It starts to degrade after approximately eight hours due to oxidation processes. This degradation can affect its efficacy and stability in pharmaceutical formulations.

Key Reactions:

  • Inhibition Reaction: Captopril acts by forming a stable complex with angiotensin-converting enzyme, preventing it from converting angiotensin I into angiotensin II, which is a potent vasoconstrictor.
  • Urease Inhibition: Recent studies have also identified Captopril's ability to inhibit urease enzyme activity, showcasing its potential in broader therapeutic applications beyond hypertension .
Mechanism of Action

Captopril primarily functions by inhibiting the angiotensin-converting enzyme (ACE). This mechanism can be detailed as follows:

  1. Binding: The compound binds to the active site of ACE, forming a stable complex that prevents substrate access.
  2. Reduction of Angiotensin II Levels: By inhibiting ACE, Captopril decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced blood pressure.
  3. Impact on Aldosterone: The reduction in angiotensin II levels subsequently decreases aldosterone secretion from the adrenal glands, resulting in decreased sodium and water retention .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties:

  • Stability: Sensitive to oxidation; should be stored in airtight containers away from light.
  • pH Range: Exhibits stability within a specific pH range but may degrade outside this range.

These properties are essential for formulating effective pharmaceutical preparations that maintain drug stability and bioavailability .

Applications

Captopril has several significant applications in medicine:

  1. Hypertension Treatment: Primarily used for managing high blood pressure.
  2. Heart Failure Management: Helps reduce strain on the heart by lowering blood pressure.
  3. Additional Therapeutic Uses: Emerging research indicates potential benefits in conditions such as rheumatoid arthritis, autoimmune diseases, and diabetes-related complications due to its immunomodulatory effects .
  4. Urease Inhibition: Its recent identification as an effective urease inhibitor opens avenues for treating conditions associated with urease activity .
Introduction to Captopril as a Pioneering Medicinal Compound

Historical Context and Rational Design as the First Orally Active ACE Inhibitor

The discovery of 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, universally known as captopril, marks a watershed moment in cardiovascular pharmacology. Its origin traces to the mid-1960s, when John Vane's research team at the Royal College of Surgeons investigated the blood pressure-modulating effects of the Brazilian pit viper (Bothrops jararaca) venom [6]. Brazilian scientist Sérgio Henrique Ferreira identified that the venom contained bradykinin-potentiating factors (BPFs), peptides that inhibited angiotensin-converting enzyme (ACE) – a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II [6] [3].

In 1970, pharmaceutical researchers Miguel Ondetti and David Cushman at E.R. Squibb & Sons initiated a program to develop synthetic, orally active ACE inhibitors. Leveraging the finding that ACE shared mechanistic similarities with carboxypeptidase A, they hypothesized that active site-binding molecules for ACE could be designed using substrate analog principles. Their breakthrough came on March 13, 1974, when they synthesized a novel nonapeptide inhibitor inspired by the viper venom BPFs. After testing over 60 compounds, they optimized the structure by incorporating a terminal sulfhydryl (-SH) group and an L-proline residue, resulting in captopril (SQ 14,225) in 1975 [3] [6]. This molecule became the first orally bioavailable ACE inhibitor, gaining FDA approval in 1981 for hypertension [3] [9].

Table 1: Key Milestones in Captopril Development

YearEventSignificance
1967Kevin K.F. Ng demonstrates pulmonary conversion of Angiotensin I to IIEstablished ACE's physiological site [3]
1970Ferreira & Vane identify ACE-inhibiting peptides in Bothrops jararaca venomProvided the lead compound template [6]
1974Ondetti & Cushman synthesize captopril prototype (SQ 14,225)First rationally designed ACE inhibitor [6]
1981FDA approval of captopril (Capoten®)First oral ACE inhibitor commercialized [3] [9]

Significance in the Development of Structure-Based Drug Design Paradigms

Captopril stands as the seminal success story of structure-based drug design (SBDD), fundamentally shifting pharmaceutical development from serendipity to rational targeting. Prior ACE inhibitors were peptides with poor oral bioavailability. The Squibb team employed quantitative structure-activity relationship (QSAR) modeling to modify the BPF peptide Glu-Trp-Pro-Arg-Pro, focusing on:

  • Replacing the C-terminal proline with methylsuccinyl-L-proline to enhance binding to ACE's S₁' subsite.
  • Introducing a thiol group (-SH) to coordinate with the catalytic zinc ion (Zn²⁺) in ACE's active site, mimicking the transition state of angiotensin I cleavage [3] [6] [10].

This yielded captopril's optimized structure: (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. Crystallographic studies later confirmed its binding mechanism: the thiol group forms a coordination bond with Zn²⁺, while the proline carbonyl and carboxylate groups form hydrogen bonds with ACE residues (e.g., His353, Glu384) [5] [10]. The methyl group provided steric hindrance against enzymatic degradation.

Captopril's efficacy validated SBDD, demonstrating that understanding enzyme-substrate interactions could drive inhibitor development. Its success spurred second-generation ACE inhibitors (e.g., enalapril, lisinopril) and influenced SBDD across therapeutic areas, from HIV protease inhibitors to kinase-targeted oncology drugs [3] [6].

Table 2: Key Molecular Features Enabling Captopril’s ACE Inhibition

Structural ElementChemical RoleBiological Target
Terminal thiol (-SH) groupCoordinates Zn²⁺ in ACE active siteCompetitive inhibition of angiotensin I binding
L-Proline residueHydrogen bonding with ACE subsites (e.g., Glu162)Stabilizes inhibitor-enzyme complex
Methyl group at C2Steric hindrance against hydrolysisEnhances metabolic stability
Free carboxylateIonic interaction with ACE's Arg522Anchors molecule in S₂' pocket

Nomenclature and Stereochemical Identity: (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic Acid

Captopril’s systematic IUPAC name, 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, belies its critical stereochemical complexity. It possesses two chiral centers, making stereoisomerism central to its pharmacology:

  • Absolute configuration: The proline ring adopts the (S)-configuration at C2 (pyrrolidine ring), while the 2-methyl-3-mercaptopropanoyl moiety has the (S)-configuration at C2’ [5] [7] [10].
  • Stereochemical designation: Thus, its precise descriptor is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (CAS: 62571-86-2; PubChem CID: 44093) [5] [10].

The (S,S)-diastereomer is biologically active, as confirmed by X-ray crystallography of the ACE-captopril complex (PDB ligand: X8Z) [5] [3]. The (S)-proline moiety allows optimal hydrogen bonding with ACE’s Glu162 and Tyr523 residues, while the (S)-methyl group positions the thiol for Zn²⁺ coordination. Conversely, (R)-isomers exhibit >1000-fold lower ACE affinity due to steric clashes in the enzyme’s chiral binding pocket [10].

Captopril’s synthesis relies on stereoselective methods:

  • Chiral precursor coupling: L-Proline reacts with (2S)-3-acetylthio-2-methylpropanoyl chloride under basic conditions.
  • Deprotection: The acetyl group is removed via aminolysis to unmask the thiol, yielding enantiopure captopril [3]. Its molecular formula is C₉H₁₅NO₃S (MW: 217.28 g/mol), with key spectral identifiers including IR (S-H stretch: 2550 cm⁻¹) and NMR (proline Hα: δ 4.5 ppm) [7] [10].

Table 3: Chemical Identifiers of Captopril

Identifier TypeValueSource
Systematic IUPAC Name(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid [5] [10]
CAS Registry Number62571-86-2 [5] [7]
PubChem CID44093 [5]
SMILESSCC@HC [10]
InChI KeyFAKRSMQSSFJEIM-RQJHMYQMSA-N [7] [10]
Protein Data Bank Ligand CodeX8Z [3] [5]

Properties

CAS Number

119238-52-7

Product Name

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1

InChI Key

FAKRSMQSSFJEIM-RNFRBKRXSA-N

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.